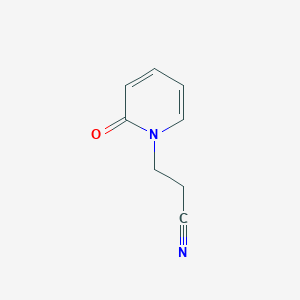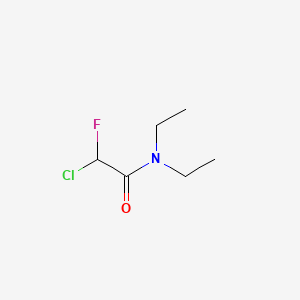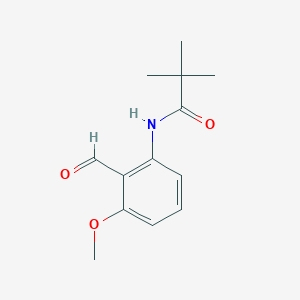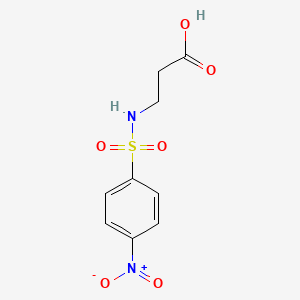![molecular formula C9H7NOS B1297106 Benzo[b]thiophene-3-carboxamide CAS No. 858117-17-6](/img/structure/B1297106.png)
Benzo[b]thiophene-3-carboxamide
Descripción general
Descripción
Benzo[b]thiophene-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . It is also known as Thianaphthene-3-carboxaldehyde .
Synthesis Analysis
The synthesis of Benzo[b]thiophene-3-carboxamide involves a one-step intermolecular manner from easily available o-silylaryl triflates and alkynyl sulfides . Another method involves a tandem-type, cyclization–addition sequence in the presence of a rhodium catalyst .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-3-carboxamide involves a five-membered heteroaromatic compound containing a sulfur atom . The 1H NMR and H–H COSY spectra show sharp singlet at 12.87 ppm corresponding to the phenolic –OH (D2O exchangeable) and broad singlet at 6.36 ppm corresponding to aromatic –NH2 (D2O exchangeable) .Chemical Reactions Analysis
Benzo[b]thiophene-3-carboxamide undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . It also undergoes reactions with alkynyl sulfides affording benzo[b]thiophenes .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Benzo[b]thiophene-3-carboxamide: derivatives are frequently found in biologically active compounds. Some of these compounds are currently in pharmaceutical use, such as Raloxifene and Sertaconazole . These molecules exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The ability to modify the benzo[b]thiophene core structure allows for the development of new drugs with targeted therapeutic effects.
Material Science
In the realm of materials science, Benzo[b]thiophene-3-carboxamide and its derivatives can provide useful properties. They are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The thiophene ring system is integral to the advancement of these technologies due to its stability and electronic properties.
Synthesis of Heterocycles
The synthesis of benzo[b]thiophene derivatives is an ongoing area of research. A novel approach using a rhodium catalyst has been developed for the synthesis of Benzo[b]thiophene-3-carboxamides . This method involves a tandem-type, cyclization–C3 carboxamidation process, providing an efficient route to substituted benzo[b]thiophene derivatives .
Corrosion Inhibition
Thiophene derivatives are known to act as corrosion inhibitors in industrial chemistry. By incorporating Benzo[b]thiophene-3-carboxamide into coatings or materials, it’s possible to enhance the durability and lifespan of metals and alloys exposed to corrosive environments .
Organic Electronics
The thiophene ring is a key component in the development of organic electronicsBenzo[b]thiophene-3-carboxamide derivatives can be used to create high-performance organic electronic devices due to their excellent charge transport properties .
Catalysis
In catalysis, the benzo[b]thiophene moiety can be used to facilitate various chemical reactions. The development of new catalysts incorporating Benzo[b]thiophene-3-carboxamide can lead to more efficient and selective synthesis processes .
Sensing and Detection
Benzo[b]thiophene-3-carboxamide: derivatives can be engineered to function as sensors for detecting environmental pollutants or biological markers. Their sensitivity to changes in the environment makes them suitable for use in detection systems .
Anti-Atherosclerotic Agents
Some thiophene derivatives have shown potential as anti-atherosclerotic agents. The modification of Benzo[b]thiophene-3-carboxamide could lead to the development of new treatments for atherosclerosis, a leading cause of heart disease .
Safety and Hazards
Direcciones Futuras
The future directions of research on Benzo[b]thiophene-3-carboxamide could involve the design and synthesis of a series of benzo[b]thiophene-2-carboxamide derivatives as potential STING agonists . Additionally, the therapeutic importance of synthetic thiophene, a related compound, has been highlighted, indicating potential future directions in medicinal chemistry research .
Mecanismo De Acción
Target of Action
Benzo[b]thiophene-3-carboxamide primarily targets the STING (Stimulator of Interferon Genes) protein . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells . STING serves as a pattern-recognition receptor (PRR) as well as an adaptor molecule, which can be directly stimulated by cyclic dinucleotides (CDNs) to activate the innate immune system .
Mode of Action
Benzo[b]thiophene-3-carboxamide interacts with STING by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction between the agonist and the CDN-binding domain of the STING protein . This interaction activates STING, triggering the IRF and NF-κB pathways .
Propiedades
IUPAC Name |
1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJDOADTRZGPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the pharmacological properties of benzo[b]thiophene-3-carboxamide derivatives?
A1: Research has explored the potential of benzo[b]thiophene-3-carboxamide derivatives for various pharmacological activities. Studies have shown that certain derivatives exhibit local anesthetic, anticholinergic, and antihistaminic properties [, ]. For instance, dialkylaminoethyl benzo[b]thiophene-3-carboxylates, N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides, and 2-dialkylaminoethyl benzo[b]thiophene-3-carbamates displayed notable activity in these areas [, ].
Q2: How does the structure of benzo[b]thiophene-3-carboxamide influence its antioxidant activity?
A2: In a study comparing different series of benzothienopyridines and benzothienopyrimidines, the presence of specific substituents on the benzo[b]thiophene-3-carboxamide core significantly impacted their antioxidant activity against DPPH and ABTS radicals []. Notably, 2-amino-benzo[b]thiophene-3-carboxamide (2) and 2-pyridine-2-phenyl-,5,6,7,8,9-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine (6d) exhibited the most potent radical scavenging activity, comparable to the reference standard Trolox []. This highlights the importance of specific structural features for optimal antioxidant efficacy.
Q3: Can you describe a scalable synthesis route for a specific benzo[b]thiophene-3-carboxamide derivative?
A3: A scalable synthesis of N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide (AG-28262), a VEGFR inhibitor, was achieved through a multi-step process []. Key improvements for large-scale manufacturing included a two-step thiophenol alkylation/cyclization for a key intermediate and a stepwise imidazole synthesis replacing a challenging palladium-mediated coupling reaction [].
Q4: Are there any known synthetic routes for creating diverse benzo[b]thiophene-3-carboxamide derivatives?
A4: Researchers have developed various synthetic approaches for benzo[b]thiophene-3-carboxamide derivatives. One method utilizes (ortho-alkynyl)phenyl methoxymethyl sulfides and isocyanates in a rhodium-catalyzed tandem cyclization-addition sequence to efficiently produce the desired compounds []. Another study employed 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide (3) as a versatile starting material for synthesizing a range of derivatives, including 4-thiazolidinones, thiazolidines, thiophene analogs, and more []. These diverse synthetic strategies offer flexibility in exploring the chemical space of benzo[b]thiophene-3-carboxamides for various applications.
Q5: Has the antimicrobial activity of benzo[b]thiophene-3-carboxamide derivatives been investigated?
A5: Yes, certain benzo[b]thiophene-3-carboxamide derivatives have shown promising antimicrobial properties []. Specifically, compound 12b, derived from 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide, displayed significant antimicrobial activity against Ampicillin-sensitive strains []. This finding suggests the potential of this class of compounds as a source of novel antimicrobial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide](/img/structure/B1297030.png)


![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)

![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)

